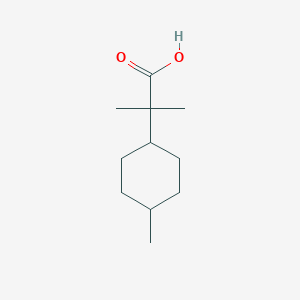
2-Methyl-2-(4-methylcyclohexyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(4-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol It is a derivative of propanoic acid, characterized by the presence of a methyl group and a 4-methylcyclohexyl group attached to the central carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylcyclohexyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pinonic acid with bromine in water, which affords the desired product . Another method includes the esterification of propanoic acid derivatives followed by hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization .
化学反应分析
Types of Reactions
2-Methyl-2-(4-methylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
2-Methyl-2-(4-methylcyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Methyl-2-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
相似化合物的比较
Similar Compounds
2-Methylpropanoic acid: A simpler analog with a similar structure but lacking the cyclohexyl group.
2-(4-Methylphenyl)propanoic acid: Contains a phenyl group instead of a cyclohexyl group.
2-(4-Methyl-2-oxo-cyclohexyl)-propanoic acid: A closely related compound with an additional oxo group
Uniqueness
2-Methyl-2-(4-methylcyclohexyl)propanoic acid is unique due to the presence of both a methyl group and a 4-methylcyclohexyl group, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC 名称 |
2-methyl-2-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H20O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) |
InChI 键 |
PAVDLAQVFKJSQB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)C(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


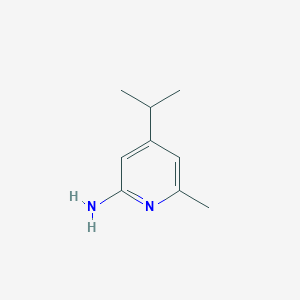
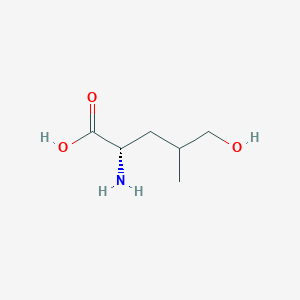
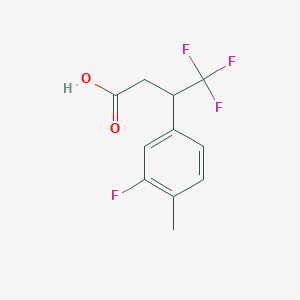
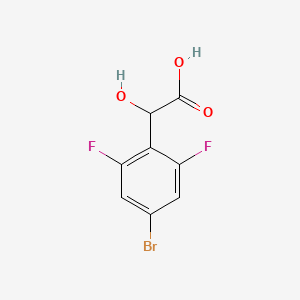
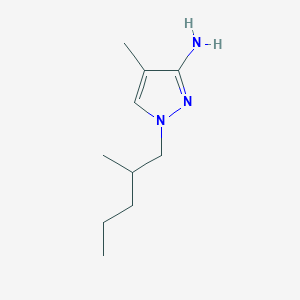
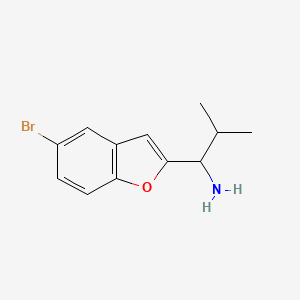
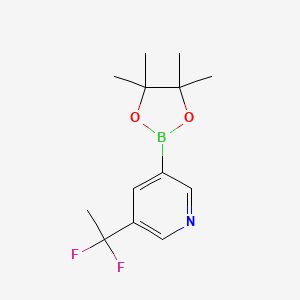
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)

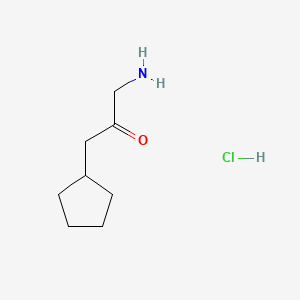
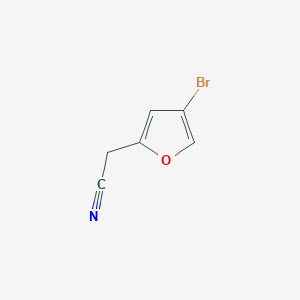
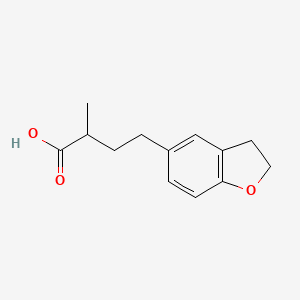
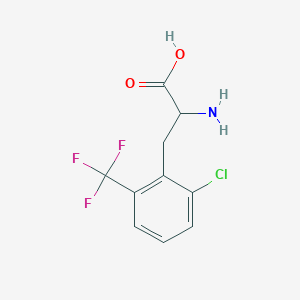
![N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide](/img/structure/B13541656.png)
